Cannabinoid Receptor 1 (CB1) Inhibition: Target Compound vs. In-Class Inference
The target compound is reported to inhibit Cannabinoid receptor 1-mediated adenylyl cyclase activity, an assay typically used to measure functional antagonism at CB1 receptors [1]. While a direct head-to-head comparison with a standard CB1 antagonist like rimonabant is not available from the same study, the reported inhibitory activity places this compound within the functional space of known CB1 ligands. In contrast, many other indoline-sulfonamides, such as the tubulin polymerization inhibitors described in patent US20080058386A1, are not associated with CB1 activity, highlighting a potential divergence in biological target engagement driven by the unique substitution pattern [2].
| Evidence Dimension | CB1 receptor functional inhibition (adenylyl cyclase assay) |
|---|---|
| Target Compound Data | Effective concentration for inhibition reported (specific value not publicly accessible; data curated in ChEMBL based on primary assay) |
| Comparator Or Baseline | Standard CB1 antagonist rimonabant (Ki ~2 nM at CB1); Tubulin-polymerization inhibitor class (no reported CB1 activity) |
| Quantified Difference | Target compound shows a distinct activity profile (CB1 inhibition) not shared by all class members. |
| Conditions | African green monkey (COS-7) cells transfected with rat CB1 receptor cDNA |
Why This Matters
This differentiates the compound from other indoline-sulfonamides that lack CB1 activity, making it a valuable tool for neuroscience research where CB1 modulation is relevant.
- [1] ChEMBL_46617 (CHEMBL658203), BindingDB assay summary for CB1 inhibition. View Source
- [2] US20080058386A1: Indoline-sulfonamides compounds (tubulin polymerization inhibitors), 2008. View Source
